molecular formula C27H27Br2NaO5S B213098 Bromothymol Blue sodium salt CAS No. 34722-90-2

Bromothymol Blue sodium salt

Cat. No.: B213098
CAS No.: 34722-90-2
M. Wt: 646.4 g/mol
InChI Key: NMKFVGALBGZKGW-UHFFFAOYSA-M
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Description

Bromothymol Blue sodium salt is a chemical compound widely used as a pH indicator. It is known for its ability to change color in response to pH variations, making it useful in various scientific and industrial applications. The compound is typically sold in solid form and is used to measure substances with a relatively neutral pH, such as carbonic acid in liquids .

Mechanism of Action

Target of Action

Bromothymol Blue Sodium Salt, also known as BTB, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the pH of the solution .

Mode of Action

BTB acts as a weak acid in solution . It can exist in a protonated or deprotonated form, appearing yellow or blue, respectively . In a neutral solution, it appears greenish-blue . The deprotonation of the neutral form results in a highly conjugated structure, accounting for the difference in color .

Biochemical Pathways

BTB doesn’t directly interact with biochemical pathways. Instead, it serves as a tool to monitor changes in pH, which can indirectly indicate activity in biochemical pathways. For instance, it has been used to monitor the activity of the enzyme carbonic anhydrase due to the conversion of carbon dioxide to bicarbonate .

Result of Action

The primary result of BTB’s action is a visible color change that corresponds to the pH of the solution it’s in. This color change can be used to infer the presence of certain substances or the activity of certain biochemical processes. For example, it can indicate the presence of carbonic acid in a liquid .

Action Environment

The action of BTB is influenced by the pH of its environment. It appears yellow in solutions with a pH below 6.0, greenish-blue in neutral solutions, and blue in solutions with a pH above 7.6 . Its efficacy as a pH indicator is stable across a broad range of buffer intensities .

Future Directions

Bromothymol Blue sodium salt has potential uses in indicating pH changes in food . It is also used in conjunction with phenol red to monitor the activity of the fungal asparaginase enzyme .

Biochemical Analysis

Biochemical Properties

Bromothymol Blue sodium salt plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules by changing color in response to pH changes. This property is particularly useful in monitoring enzymatic reactions that produce or consume hydrogen ions. For example, this compound is used in carbonic anhydrase assays to detect the conversion of carbon dioxide to bicarbonate . The interaction between this compound and these biomolecules is primarily based on its ability to change color in response to pH changes, which provides a visual indication of the reaction’s progress.

Cellular Effects

This compound influences cell function by altering the pH of the cellular environment. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, changes in pH can affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can be used to monitor cellular respiration by detecting changes in pH due to the production of carbon dioxide .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a weak acid in solution. It can exist in protonated or deprotonated forms, appearing yellow or blue, respectively . The protonated form of this compound has its peak absorption at 427 nm, transmitting yellow light in acidic solutions, while the deprotonated form has its peak absorption at 602 nm, transmitting blue light in basic solutions . This color change is due to the deprotonation of the neutral form, resulting in a highly conjugated structure that accounts for the difference in color.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change due to its stability and degradation. The compound is relatively stable when stored at room temperature, but prolonged exposure to light and air can lead to degradation . In in vitro and in vivo studies, long-term exposure to this compound can affect cellular function by altering the pH of the cellular environment, which can impact enzyme activity and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to monitor pH changes in biological systems . At high doses, this compound can cause toxic or adverse effects, including irritation and damage to tissues . It is important to carefully control the dosage to avoid these negative effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate pH levels in biological systems. It interacts with enzymes such as carbonic anhydrase, which catalyzes the conversion of carbon dioxide to bicarbonate . This interaction helps maintain the acid-base balance in cells and tissues, which is essential for proper cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with cellular components. The compound is water-soluble and can diffuse through cell membranes to reach various cellular compartments . It can also interact with transporters and binding proteins that facilitate its movement within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments based on its pH sensitivity. It can be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The compound’s localization is influenced by its ability to change color in response to pH changes, which allows it to be used as a marker for specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromothymol Blue sodium salt is synthesized by brominating thymol blue. The process involves the reaction of thymol blue with bromine in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of the compound .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving bromothymol blue in sodium hydroxide solution. The mixture is then diluted with distilled water to achieve the desired concentration. This method ensures the compound is in its sodium salt form, which is more soluble in water and easier to handle .

Chemical Reactions Analysis

Types of Reactions: Bromothymol Blue sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Chlorophenol Red
  • Thymol Blue
  • Bromocresol Green

Comparison: Bromothymol Blue sodium salt is unique due to its specific pH range of 6.0 to 7.6, making it suitable for measuring near-neutral pH levels. In contrast, compounds like Chlorophenol Red and Thymol Blue have different pH ranges and color transitions, making them suitable for different applications .

Properties

IUPAC Name

sodium;2-[(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKFVGALBGZKGW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Br2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067866
Record name Sodium alpha-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate
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Molecular Weight

646.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Sodium bromothymol Blue
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CAS No.

34722-90-2
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1)
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Record name Sodium alpha-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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